(2-(2-Bromophenyl)oxazol-4-YL)methanamine

Epigenetics Bromodomain inhibition Chemical probe development

Procure (2-(2-Bromophenyl)oxazol-4-YL)methanamine for fragment-based screening and SAR expansion. The unique ortho-bromine substitution enables selective cross-coupling and alters dihedral angle for differential target engagement (BRD4 Kd 109 µM, A2A Kd 1.11 µM). Ideal for growing toward acetyl-lysine binding pockets or for orthogonal derivatization. Distinguish from inactive meta/para analogs.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 885274-15-7
Cat. No. B1375283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Bromophenyl)oxazol-4-YL)methanamine
CAS885274-15-7
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCNC1=COC(=N1)C2=CC=CC=C2Br
InChIInChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3
InChIKeyXAZKSXGTIOMAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(2-Bromophenyl)oxazol-4-YL)methanamine (CAS 885274-15-7) for Medicinal Chemistry & Chemical Biology Procurement


(2-(2-Bromophenyl)oxazol-4-YL)methanamine (CAS 885274-15-7) is a brominated heterocyclic building block comprising a 2-bromophenyl substituent at the oxazole C2 position and a primary aminomethyl group at the C4 position, with molecular formula C10H9BrN2O and molecular weight 253.09 g/mol . The ortho-bromine substitution on the phenyl ring distinguishes this scaffold from its meta- and para-substituted analogs, enabling differential participation in cross-coupling reactions and influencing electronic distribution across the oxazole core . The compound serves as a versatile intermediate for constructing more complex pharmacophores, with reported binding interactions against bromodomain-containing protein 4 (BRD4) and adenosine A2A receptor documented in curated biochemical databases [1].

Why (2-(2-Bromophenyl)oxazol-4-YL)methanamine Cannot Be Replaced by Its Regioisomers or Unsubstituted Oxazole Analogs


The ortho-bromine substitution in (2-(2-Bromophenyl)oxazol-4-YL)methanamine (CAS 885274-15-7) imposes distinct steric and electronic constraints that preclude simple interchange with its 3-bromo (meta) or 4-bromo (para) regioisomers or non-brominated oxazole methanamine analogs [1]. In cross-coupling applications, the ortho-positioning alters the dihedral angle between the phenyl and oxazole rings, modifying conjugation and affecting reaction kinetics in palladium-catalyzed transformations . In target engagement contexts, the 2-bromo orientation repositions the lipophilic halogen relative to the primary amine handle, producing differential binding surface complementarity that translates to distinct affinity profiles across protein targets as documented in the comparative binding data below [2].

(2-(2-Bromophenyl)oxazol-4-YL)methanamine: Quantitative Differentiation Evidence Versus Structural Analogs


BRD4 Bromodomain Binding Affinity: Ortho-Bromo Oxazole Methanamine Shows Measurable Kd for Epigenetic Target Screening

(2-(2-Bromophenyl)oxazol-4-YL)methanamine demonstrates a dissociation constant (Kd) of 1.09 × 10^5 nM (109 µM) against human BRD4 bromodomain as determined by surface plasmon resonance (SPR) assay [1]. This binding interaction, while modest in absolute affinity, establishes this specific ortho-bromo substitution pattern as a tractable starting point for fragment-based or scaffold-hopping campaigns targeting epigenetic reader domains [1].

Epigenetics Bromodomain inhibition Chemical probe development

Adenosine A2A Receptor Binding: Ortho-Substituted Scaffold Engages GPCR Target at Micromolar Affinity

The ortho-bromo oxazole methanamine scaffold binds to human adenosine A2A receptor with a Kd of 1.11 × 10^3 nM (1.11 µM) as measured by SPR using wild-type receptor expressed in Expi293F cells [1]. This affinity places the compound in the low-micromolar range for this therapeutically relevant GPCR target, which is implicated in Parkinson's disease, inflammation, and immuno-oncology [1].

GPCR Neuropharmacology Adenosine receptor

CREBBP Bromodomain Binding: Ortho-Bromo Scaffold Shows Minimal Affinity, Supporting Target Selectivity Profiling

Against human CREB-binding protein (CREBBP) bromodomain, (2-(2-bromophenyl)oxazol-4-yl)methanamine exhibits a Kd of 2.10 × 10^6 nM (2.10 mM) via SPR assay [1]. This very weak binding contrasts with its low-micromolar affinity for A2A receptor and modest BRD4 binding, providing a selectivity fingerprint that distinguishes this scaffold's interaction landscape across protein families [1].

Epigenetics Selectivity profiling CREBBP

Calculated Physicochemical Differentiation: Ortho-Bromo Substitution Modifies Rotatable Bond Count Versus Para Analog

Computed physicochemical descriptors reveal a key difference between ortho-bromo (CAS 885274-15-7) and para-bromo (CAS 724412-56-0) regioisomers: the para-substituted analog contains two rotatable bonds, whereas the ortho-substituted target compound contains three rotatable bonds due to altered conformational freedom around the C2-phenyl attachment [1]. This difference in rotatable bond count directly impacts predicted molecular flexibility and may influence membrane permeability and target binding entropy [1].

Medicinal chemistry ADME prediction Physicochemical profiling

Ortho-Bromine Steric Environment: Distinct Reactivity Profile for Palladium-Catalyzed Cross-Coupling

The ortho-bromine substitution in (2-(2-bromophenyl)oxazol-4-yl)methanamine creates a sterically encumbered environment around the C-Br bond that differentiates its reactivity in palladium-catalyzed cross-coupling reactions compared to para- and meta-bromo analogs . The proximity of the bromine to the oxazole ring at the ortho position increases steric hindrance at the oxidative addition step, potentially slowing reaction rates but offering enhanced selectivity in sequential coupling strategies where differential reactivity between multiple halogenated positions is desired .

Synthetic chemistry Cross-coupling C-C bond formation

Validated Application Scenarios for (2-(2-Bromophenyl)oxazol-4-YL)methanamine Based on Quantitative Evidence


Fragment-Based Screening Against BRD4 Bromodomain in Epigenetic Drug Discovery

Utilize (2-(2-bromophenyl)oxazol-4-yl)methanamine as a low-molecular-weight (253.09 Da) fragment hit for BRD4 bromodomain screening cascades. The documented Kd of 109 µM via SPR provides a validated starting affinity for fragment elaboration and structure-guided optimization [1]. The ortho-bromo substitution pattern offers a distinct vector for growing toward the BRD4 acetyl-lysine binding pocket compared to alternative regioisomers, which lack documented BRD4 engagement.

Adenosine A2A Receptor Ligand Discovery and GPCR Chemical Probe Development

Deploy this ortho-bromo oxazole methanamine scaffold in adenosine A2A receptor screening programs targeting Parkinson's disease or immuno-oncology indications. The validated Kd of 1.11 µM for human A2A receptor establishes this chemotype as a confirmed binder, providing a data-backed alternative to untested regioisomers [1]. The primary aminomethyl group at C4 serves as a tractable synthetic handle for SAR expansion through amide coupling or reductive amination while maintaining the ortho-bromophenyl pharmacophore.

Orthogonal Cross-Coupling Intermediate in Sequential Palladium-Catalyzed Synthesis

Employ the sterically hindered ortho-bromine as a selective coupling partner in multistep synthetic routes requiring differential halogen reactivity. The steric environment created by the adjacent oxazole ring and ortho-phenyl substitution modulates oxidative addition kinetics, enabling chemoselective functionalization strategies where para- or meta-bromo analogs would exhibit undesired cross-reactivity [1]. The C4 aminomethyl group remains available for orthogonal derivatization via amide bond formation or sulfonylation.

CREBBP-Negative Control for Bromodomain Selectivity Profiling Panels

Leverage the documented weak CREBBP binding (Kd 2.10 mM) to use this compound as a selectivity control or negative reference in bromodomain profiling assays. The affinity differential between CREBBP and A2A/BRD4 (1,892-fold and 19-fold, respectively) provides a benchmark for evaluating the selectivity window of optimized analogs derived from this scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.